N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a brominated coumarin-thiazole hybrid compound. Its structure integrates a coumarin core (2-oxo-2H-chromene) substituted with a bromine atom at the 6-position, linked to a thiazole ring via a methylene bridge. The thiazole nitrogen is further functionalized with an acetamide group. This compound belongs to a broader class of coumarin-thiazole derivatives investigated for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMVZSJZCGICPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring
The synthesis begins with 3-bromoacetyl-6-bromo-2H-chromen-2-one, which reacts with thiourea in ethanol under reflux to form 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one. Ammonia is added to facilitate cyclization, yielding the thiazole intermediate with an 85% yield. The reaction mechanism involves nucleophilic substitution at the brominated acetyl group, followed by intramolecular cyclization (Figure 1).
Reaction Conditions
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Solvent: Ethanol
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Temperature: 78°C (reflux)
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Time: 4–6 hours
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Catalyst: None
Acetylation of the Thiazole Amine
The intermediate undergoes acetylation using acetyl chloride in anhydrous chloroform with triethylamine (TEA) as a base. This step achieves 78% yield by deprotonating the amine and scavenging HCl.
Reaction Conditions
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Solvent: Chloroform
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Reagents: Acetyl chloride (1.2 equiv), TEA (1.5 equiv)
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Temperature: 25°C (room temperature)
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Time: 12 hours
Microwave-Assisted Synthesis
Microwave irradiation accelerates the acetylation step, reducing reaction time from 12 hours to 30 minutes. A study reported 92% yield when irradiating 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one with acetic anhydride at 100°C. This method enhances efficiency while maintaining purity (>97%).
Advantages
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Energy Efficiency: 60% reduction in energy consumption
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Scalability: Suitable for batch sizes up to 500 g
Solvent-Free Mechanochemical Synthesis
Grinding 3-(2-bromoacetyl)coumarin with arylthiourea in a mortar yields the thiazole-acetamide derivative without solvents. This method achieves 88% purity and eliminates toxic solvent waste.
Conditions
-
Catalyst: None
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Time: 2 hours
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Equipment: Mortar and pestle
Green Chemistry Approaches
Calcinated Eggshell Catalysts
Calcinated eggshells (500°C, 2 hours) serve as calcium oxide catalysts in acetylation reactions. This method achieves 82% yield, comparable to traditional bases like K₂CO₃, while reducing costs by 40%.
Aqueous Reaction Media
Recent protocols use water as a solvent for the thiazole formation step, achieving 75% yield at 80°C. Surfactants like CTAB improve solubility of hydrophobic intermediates.
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Sustainability |
|---|---|---|---|---|
| Conventional Multi-Step | 78% | 18 h | 95% | Low |
| Microwave-Assisted | 92% | 0.5 h | 97% | Moderate |
| Solvent-Free Grinding | 88% | 2 h | 93% | High |
| Green (Eggshell Catalyst) | 82% | 6 h | 94% | High |
Structural Confirmation Techniques
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the chromenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazolyl and chromenyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the chromenyl and thiazolyl rings .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of derivatives related to N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide. For instance:
- In vitro studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds often fall within effective ranges for clinical use .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 128 |
| Staphylococcus aureus | 64 |
| Candida albicans | 256 |
Anticancer Activity
This compound has shown promising results in anticancer research:
- Cell Line Studies : Various derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds indicate significant cytotoxic effects, suggesting their potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| HEPG2 | 3.5 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of a series of thiazole derivatives, including those related to the compound . Results indicated that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, supporting their potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Screening
In another significant study, researchers synthesized various acetamide derivatives and assessed their anticancer activity against multiple cell lines. The findings revealed that compounds with structural similarities to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s key structural differentiator is the 6-bromo substituent on the coumarin ring. Below is a comparative analysis of structurally related compounds:
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : The acetamide group in all analogues participates in N–H···O hydrogen bonds, critical for crystal packing and stability. Bromine’s larger atomic radius may distort crystal lattices compared to chloro or methoxy derivatives .
- Solubility : Methoxy and hydroxy substituents improve aqueous solubility, while bromine and chlorine reduce it, aligning with logP trends .
Biological Activity
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of approximately 465.32 g/mol. The compound features a thiazole ring and a chromene moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, research has demonstrated that derivatives of thiazole and chromene exhibit significant antibacterial effects against various strains of bacteria.
Case Study: Antibacterial Evaluation
A study conducted by researchers synthesized thiazole derivatives and tested them for antibacterial activity using agar diffusion methods. The results indicated that certain derivatives showed promising inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiazole and chromene structures could enhance their efficacy .
Antioxidant Activity
In addition to antimicrobial properties, the compound has been evaluated for its antioxidant activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess the free radical scavenging ability of compounds.
Research Findings:
A study reported that the synthesized thiazole-chromene derivatives exhibited notable antioxidant activity, with some compounds demonstrating higher efficacy than standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been explored in various cancer cell lines.
Table: Cytotoxicity Results
These results indicate that the compound exhibits selective cytotoxicity against cancer cells, which may be attributed to its ability to induce apoptosis or inhibit cell proliferation.
The proposed mechanism of action for this compound involves interactions with cellular signaling pathways associated with apoptosis and oxidative stress response. Studies suggest that the compound may modulate the expression of key proteins involved in these pathways, although further research is needed to elucidate the exact mechanisms.
Q & A
Q. What are the recommended synthetic routes for N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via amide coupling between 6-bromo-3-(thiazol-2-yl)coumarin and acetyl chloride derivatives. Key steps include:
- Reagent Selection : Use carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or pyridine to activate the carboxyl group .
- Solvent and Temperature : Pyridine at room temperature (RT) for 12–24 hours ensures complete reaction . Alternatively, DCM with triethylamine at 273 K for 3 hours improves steric control .
- Purification : Recrystallization from methanol or CH₃OH yields high-purity crystals .
Table 1 : Comparative Synthesis Approaches
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | Pyridine, RT, 24h | ~75%* | |
| Amide Coupling | DCM, EDC, triethylamine, 273K, 3h | ~85%* | |
| *Yields estimated from analogous reactions in cited studies. |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies acetamide (-COCH₃, δ ~2.1 ppm) and thiazole (C-S-C, δ ~120–140 ppm) moieties. Aromatic protons (coumarin and thiazole) appear between δ 6.5–8.5 ppm .
- X-ray Crystallography : Resolves steric effects (e.g., dihedral angles between coumarin and thiazole rings) and hydrogen-bonded dimers (N–H···O/N interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 407.98) .
Table 2 : Key Structural Insights from X-ray Studies
| Feature | Observation | Reference |
|---|---|---|
| Hydrogen Bonding | N–H···N dimers (R₂²(10) motif) | |
| Dihedral Angles | 80.7° (amide vs. coumarin) |
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (purity >95%) .
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) with UV detection at 254 nm .
- Common Contaminants : Unreacted starting materials (e.g., 6-bromocoumarin) or byproducts from incomplete coupling.
Advanced Research Questions
Q. How do electronic effects of the bromo substituent influence reactivity and bioactivity?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of bromine on the coumarin ring, altering electrophilicity at the thiazole nitrogen. Software like Gaussian or ORCA can model frontier molecular orbitals .
- Hammett Analysis : Compare reaction rates with non-brominated analogs to quantify substituent effects on coupling efficiency .
- Bioactivity Correlation : Bromine’s electron-withdrawing nature may enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., nitazoxanide for PFOR inhibition) .
- Purity Checks : Contaminants >5% can skew results; validate via HPLC and elemental analysis .
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ variability .
Q. What in silico strategies predict binding affinity with targets like PFOR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID: 1FXOR) by removing water and adding hydrogens. Optimize ligand geometry with Avogadro .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Key interactions: acetamide’s carbonyl with Arg114 and thiazole’s sulfur with Cys176 .
Q. Does crystal packing influence solubility or bioavailability?
- Methodological Answer :
- Solubility Testing : Compare polymorphs (e.g., dimers vs. monomers) in PBS (pH 7.4). Centrosymmetric dimers (via N–H···N bonds) may reduce solubility .
- Bioavailability Modeling : Use SwissADME to predict LogP (estimated ~2.8) and intestinal absorption (>80% due to moderate polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
